

Application Notes and Protocols for 2-methyloctane-1,3-diol

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Compound of Interest

Compound Name: 2-Methyloctane-1,3-diol

Cat. No.: B15487294

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of **2-methyloctane-1,3-diol** and its evaluation as a potential skin penetration enhancer for transdermal drug delivery. The protocols are intended for research purposes and should be adapted and validated for specific applications.

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Synthesis of 2-methyloctane-1,3-diol

This protocol outlines a potential synthetic route for **2-methyloctane-1,3-diol**.

Experimental Protocol

Step 1: Grignard Reaction

- To a dry three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
- Add a small crystal of iodine to initiate the reaction.
- Slowly add a solution of 1-bromohexane (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. Maintain a gentle reflux.
- After the addition is complete, continue to reflux the mixture for 1 hour to ensure the formation of the Grignard reagent (hexylmagnesium bromide).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of 2-methyl-3-oxobutanal (1.0 eq) in anhydrous diethyl ether to the Grignard reagent.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate product.

Step 2: Reduction

- Dissolve the crude intermediate from Step 1 in methanol.
- Cool the solution to 0 °C in an ice bath.
- Add sodium borohydride (1.5 eq) portion-wise with stirring.
- After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
- Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure **2-methyloctane-1,3-diol**.

Table of Reagents and Materials

Reagent/Material	Molar Mass (g/mol)	Quantity (example)
1-Bromohexane	165.07	16.5 g (0.1 mol)
Magnesium Turnings	24.31	2.9 g (0.12 mol)
2-Methyl-3-oxobutanal	100.12	10.0 g (0.1 mol)
Sodium Borohydride	37.83	5.7 g (0.15 mol)
Diethyl Ether	74.12	As required
Methanol	32.04	As required
Ethyl Acetate	88.11	As required
Hexane	86.18	As required
Anhydrous Sodium Sulfate	142.04	As required
Silica Gel	-	As required

Application: Evaluation as a Skin Penetration Enhancer

This section details the protocols to assess the efficacy and safety of **2-methyloctane-1,3-diol** as a skin penetration enhancer using a model drug (e.g., caffeine).

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol evaluates the effect of **2-methyloctane-1,3-diol** on the permeation of a model drug through a skin membrane.

- **Skin Preparation:** Use excised human or porcine skin. Remove subcutaneous fat and cut the skin into sections to fit the Franz diffusion cells.
- **Franz Cell Assembly:** Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.

- **Receptor Phase:** Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline, pH 7.4) and maintain at 32 ± 1 °C with constant stirring.
- **Formulation Preparation:** Prepare a saturated solution of the model drug (e.g., caffeine) in a vehicle (e.g., propylene glycol) with and without **2-methyloctane-1,3-diol** at various concentrations (e.g., 1%, 3%, 5% w/v).
- **Application:** Apply a finite dose of the formulation to the skin surface in the donor compartment.
- **Sampling:** At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.
- **Analysis:** Analyze the concentration of the model drug in the collected samples using a validated analytical method (e.g., HPLC-UV).
- **Data Analysis:** Calculate the cumulative amount of drug permeated per unit area ($\mu\text{g}/\text{cm}^2$) and plot against time. Determine the steady-state flux (J_{ss}) and the enhancement ratio (ER).

Formulation	Steady-State Flux (J_{ss}) ($\mu\text{g}/\text{cm}^2/\text{h}$)	Enhancement Ratio (ER)
Control (Caffeine in PG)	15.2 ± 2.1	1.0
1% 2-methyloctane-1,3-diol	32.8 ± 3.5	2.2
3% 2-methyloctane-1,3-diol	55.1 ± 4.9	3.6
5% 2-methyloctane-1,3-diol	78.6 ± 6.2	5.2

Data are presented as mean \pm standard deviation (n=3). PG = Propylene Glycol.

Cytotoxicity Assay on Human Keratinocytes (HaCaT Cells)

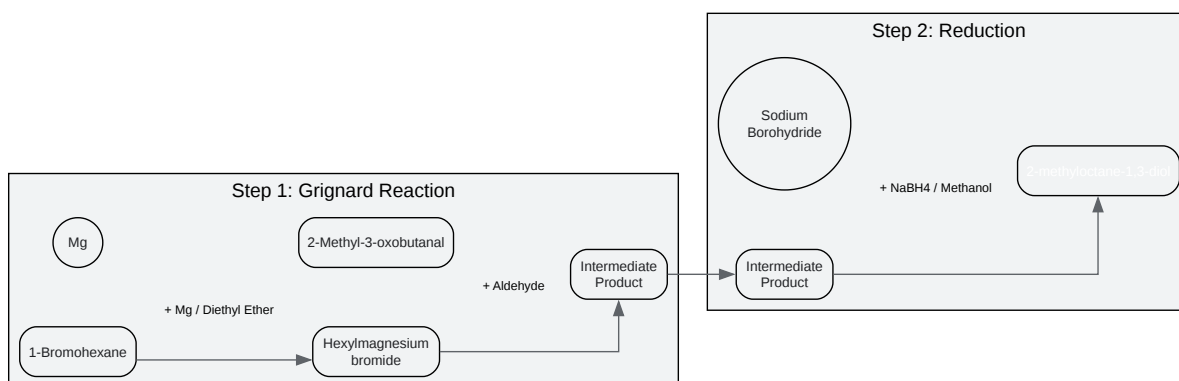
This protocol assesses the potential toxicity of **2-methyloctane-1,3-diol** on skin cells.

- Cell Culture: Culture human keratinocyte (HaCaT) cells in a suitable medium (e.g., DMEM with 10% FBS) at 37 °C in a humidified atmosphere with 5% CO₂.
- Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
- Treatment: Prepare various concentrations of **2-methyloctane-1,3-diol** in the cell culture medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control and a positive control (e.g., Triton X-100).
- Incubation: Incubate the cells with the test compound for 24 hours.
- MTT Assay:
 - Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
 - Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

Concentration of 2-methyloctane-1,3-diol (mM)	Cell Viability (%)
0 (Vehicle Control)	100.0 ± 5.2
0.1	98.7 ± 4.5
0.5	95.3 ± 3.8
1.0	90.1 ± 4.1
2.5	82.4 ± 5.6
5.0	65.9 ± 6.3
10.0	40.2 ± 7.1

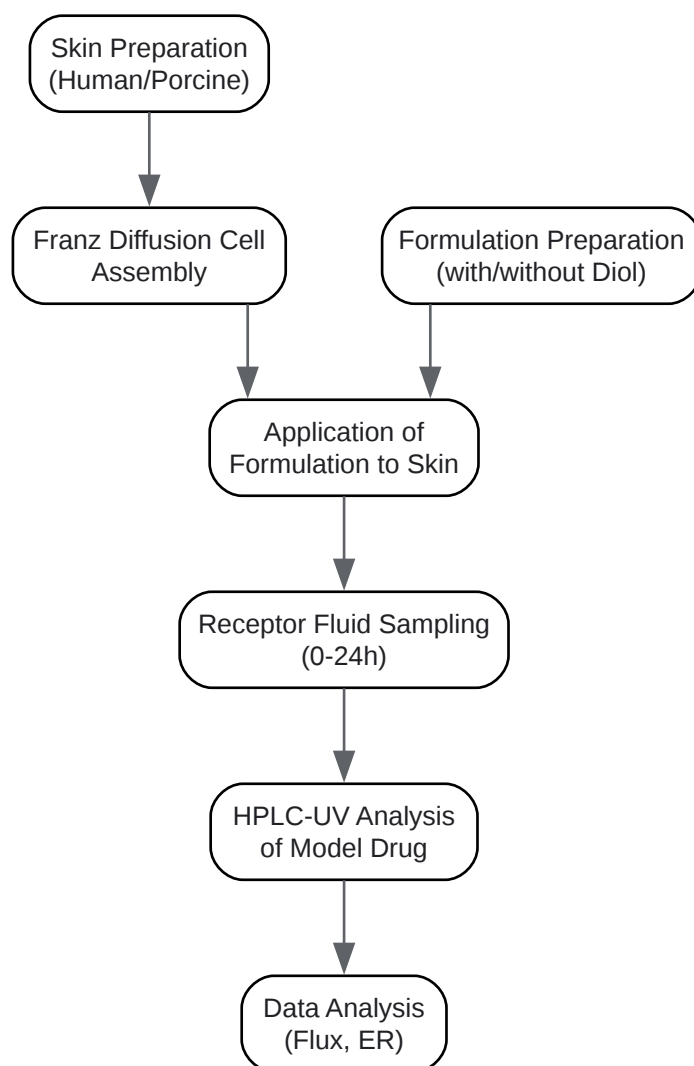
Data are presented as mean \pm standard deviation (n=6).

Visualizations



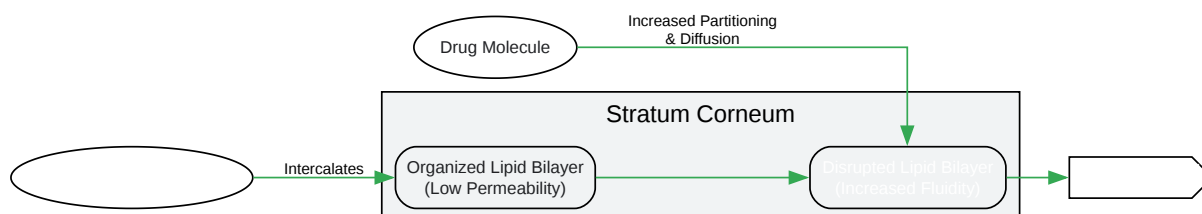
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Caption: Synthesis of **2-methyloctane-1,3-diol**.



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Caption: Experimental Workflow for Skin Permeation Study.



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Caption: Proposed Mechanism of Action as a Penetration Enhancer.

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